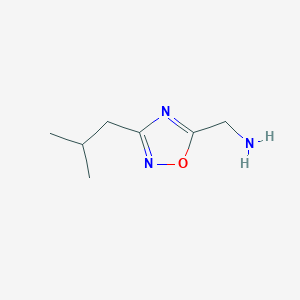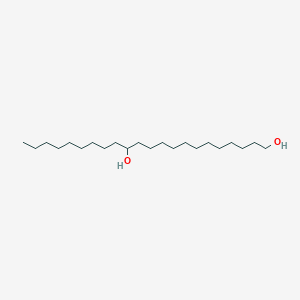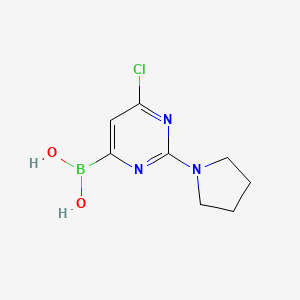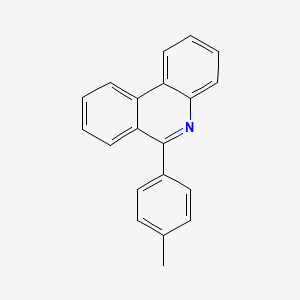
6-(4-Methylphenyl)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)phenanthridine is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their significant biological activities and are used in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-phenylbenzamides under basic conditions, often using a copper-catalyzed process . Another method includes the use of 2-isocyanobiaryls in metal-free cyclization reactions . These reactions typically require specific reagents and conditions, such as tert-butyl peroxybenzoate as an oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 6-(4-Methylphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and phenanthridine rings.
Common Reagents and Conditions:
Oxidation: tert-butyl peroxybenzoate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthridine ring.
科学的研究の応用
6-(4-Methylphenyl)phenanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 6-(4-Methylphenyl)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit bacterial growth by affecting the permeability of bacterial cell walls and interacting with penicillin-binding proteins . In cancer research, the compound’s antiproliferative effects are linked to its ability to interfere with cellular pathways involved in cell division and growth .
類似化合物との比較
Phenanthridine: The parent compound, known for its DNA-binding properties and use in fluorescent dyes.
6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine: Exhibits significant anti-tubercular activity.
6-(4-((1-(Phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine: Known for its antiproliferative effects against cancer cell lines.
Uniqueness: 6-(4-Methylphenyl)phenanthridine stands out due to the presence of the 4-methylphenyl group, which enhances its chemical stability and potential biological activities. This modification allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C20H15N |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
6-(4-methylphenyl)phenanthridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChIキー |
XIRNJVPACPYZIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
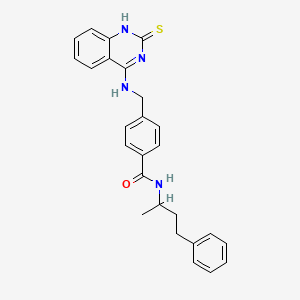
![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)


![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
